Cholesterol
Overview
Description
Cholesterol is a waxy, fat-like substance found in all cells of the body. It is essential for the formation of cell membranes, certain hormones, and vitamin D. This compound is produced by the liver and can also be obtained from dietary sources such as meat, poultry, and dairy products. While it is vital for various bodily functions, excessive this compound levels can lead to health issues such as cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol can be synthesized through a complex multi-step process starting from simpler organic molecules. The biosynthesis of this compound involves several key steps:
HMG-CoA Synthesis: Acetyl-CoA is converted to HMG-CoA.
Mevalonate Synthesis: HMG-CoA is reduced to mevalonate.
Isopentenyl Pyrophosphate Synthesis: Mevalonate is converted to isopentenyl pyrophosphate.
Squalene Synthesis: Isopentenyl pyrophosphate is converted to squalene.
Lanosterol Formation: Squalene undergoes cyclization to form lanosterol.
This compound Formation: Lanosterol is converted to this compound through a series of reactions involving demethylation, reduction, and isomerization.
Industrial Production Methods: Industrial production of this compound often involves extraction from animal sources, such as wool grease (lanolin) or brain tissue. The extracted this compound is then purified through processes like crystallization and chromatography .
Chemical Reactions Analysis
Cholesterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxysterols, which are important in the regulation of this compound homeostasis and have various biological activities.
Reduction: this compound can be reduced to form cholestanol, a less common sterol.
Esterification: this compound can react with fatty acids to form cholesteryl esters, which are stored in cells and transported in the bloodstream.
Substitution: this compound can undergo substitution reactions, such as the formation of this compound sulfate in the skin.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen and enzymes such as this compound oxidase, reducing agents like hydrogen, and esterification catalysts like acyl-CoA .
Scientific Research Applications
Cholesterol has numerous applications in scientific research:
Chemistry: this compound is used as a precursor for the synthesis of steroid hormones and bile acids.
Biology: this compound is essential for the structure and function of cell membranes, influencing membrane fluidity and permeability.
Medicine: this compound levels are monitored to assess cardiovascular health. Statins, which inhibit this compound synthesis, are widely used to lower this compound levels.
Industry: this compound is used in the production of cosmetics, pharmaceuticals, and food additives.
Mechanism of Action
Cholesterol exerts its effects through several mechanisms:
Membrane Structure: this compound is a key component of cell membranes, where it modulates membrane fluidity and stability.
Steroid Hormone Synthesis: this compound is a precursor for the synthesis of steroid hormones, including cortisol, aldosterone, and sex hormones.
Bile Acid Formation: this compound is converted to bile acids in the liver, which are essential for the digestion and absorption of dietary fats.
Molecular targets and pathways involved include the enzyme HMG-CoA reductase, which is the rate-limiting step in this compound synthesis, and the low-density lipoprotein receptor, which regulates this compound uptake from the bloodstream .
Comparison with Similar Compounds
Cholesterol is similar to other sterols, such as:
Phytosterols: Plant-derived sterols like β-sitosterol, stigmasterol, and campesterol. These compounds have similar structures to this compound but differ in their side chains.
Ergosterol: A sterol found in fungi, which serves a similar role to this compound in animal cells.
This compound is unique in its role in animal cell membranes and its involvement in the synthesis of steroid hormones and bile acids, which are not functions of phytosterols or ergosterol .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYWMOMLDIMFJA-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022401 | |
Record name | Cholesterol | |
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Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or faintly yellow solid; Nearly odorless; [HSDB] Beige solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Cholesterol | |
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Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
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Boiling Point |
360 °C (decomposes) | |
Record name | Cholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | CHOLESTEROL | |
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Solubility |
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts, In water, 0.095 mg/l @ 30 °C., 9.5e-05 mg/mL | |
Record name | Cholesterol | |
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Record name | CHOLESTEROL | |
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Record name | Cholesterol | |
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Density |
1.067 @ 20 °C/4 °C, Pearly leaflets or plates from dilute alcohol; becomes anhydrous at 70-80 °C; density 1.03; practically insoluble in water (about 0.2 mg/100 ml H2O); slightly soluble in alcohol (1.29% w/w at 20 °C); more soluble in hot alcohol (100 g of saturated 96% alcoholic solution contains 28 g at 80 °C); one gram dissolves in 2.8 ml ether, in 4.5 ml chloroform, in 1.5 ml pyridine. Also soluble in benzene petroleum, oils, fats. Soluble in aqueous solution of bile salts; optical rotation (20 °C/D) = -31.5 deg (c = 2 in ether); optical rotation (20 °C/D) = -39.5 deg (c= 2 in chloroform). /Monohydrate/ | |
Record name | CHOLESTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 0.171 mm Hg at 149 °C | |
Record name | CHOLESTEROL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
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Mechanism of Action |
Cell degeneration in Alzheimer's disease is mediated by a toxic mechanism that involves interaction of the AbetaP peptide with the plasma membrane of the target cell. PC12 cells become resistant to the cytotoxic action of AbetaP when incubated in a medium that enriches cholesterol levels of the surface membrane. On the other hand, making cholesterol-deficient membranes by either cholesterol extraction with cyclodextrin or by inhibiting de novo synthesis of cholesterol makes PC12 cells more vulnerable to the action of AbetaP. Increasing cholesterol content of PS liposomes also suppresses AbetaP-dependent liposome aggregation. /The authors/ suggest that by modifying the fluidity of the neuronal membranes, cholesterol may modulate the incorporation and pore formation of AbetaP into cell membranes. This idea is supported by the finding that the enhanced cytotoxicity generated by lowering the membrane cholesterol content can be reversed by AbetaP calcium channel blockers Zn2+ and tromethamine. | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols. | |
Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or faintly yellow pearly granules or crystals | |
CAS No. |
57-88-5, 22243-67-0 | |
Record name | Cholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-88-5 | |
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Record name | Cholesterol [BAN:JAN:NF] | |
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Record name | Cholest-5-en-3-ol (3beta)-, labeled with tritium | |
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Record name | Cholesterol | |
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Record name | cholesterol | |
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Record name | Cholesterol | |
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Record name | Cholesterol | |
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Record name | CHOLESTEROL | |
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Record name | CHOLESTEROL | |
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Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
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Melting Point |
148.5 °C, MP: 145.5 °C (the melt becomes clear at 180 °C); optical rotation (25 °C/D) = -13.7 deg (c = 0.9 in chloroform) /Benzoate/, 148 °C | |
Record name | Cholesterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04540 | |
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Record name | CHOLESTEROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7106 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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